molecular formula C7H8O5 B2464093 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 2377034-90-5

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Cat. No.: B2464093
CAS No.: 2377034-90-5
M. Wt: 172.136
InChI Key: OUVLCPWXCUVGPJ-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a versatile saturated bioisostere designed to replace the ortho-substituted phenyl ring in medicinal and agrochemistry . This scaffold is a key innovation in the "escape from flatland" paradigm, providing a three-dimensional, F(sp3)-rich structure that mimics the geometry of a benzene ring while conferring superior physicochemical properties . Research demonstrates that incorporating this core into bioactive compounds, such as the agrochemicals fluxapyroxad and boscalid, dramatically improves water solubility and reduces lipophilicity while effectively retaining biological activity . Its mechanism of action lies in its ability to serve as a direct, conformationally rigid surrogate for an ortho-disubstituted phenyl ring, as confirmed by crystallographic analysis . The 2-oxabicyclo[2.1.1]hexane core is noted for its chemical stability, resisting decomposition under acidic, basic, and extended storage conditions . The embedded ether oxygen can also serve as an additional binding site for receptors . Recent synthetic advances, including photochemical cyclization and phosphine/photocatalysis cascades, have made this scaffold more accessible for drug discovery programs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVLCPWXCUVGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The iodocyclization of alkenyl alcohols serves as the cornerstone for constructing the 2-oxabicyclo[2.1.1]hexane framework. As demonstrated by recent studies, this method leverages molecular iodine ($$I2$$) in acetonitrile ($$CH3CN$$) to induce cyclization via an electrophilic iodonium intermediate. The reaction proceeds through a stereoselective pathway, where the hydroxyl group of the alkenyl alcohol acts as a nucleophile, attacking the iodonium-activated double bond to form the bicyclic oxolane structure.

Key advantages of this approach include:

  • High regioselectivity : The reaction favors the formation of the 2-oxabicyclo[2.1.1]hexane system over alternative cyclization products due to steric and electronic constraints.
  • Scalability : Reactions are typically conducted at ambient temperature (20–25°C) with yields exceeding 60% after purification.

Synthetic Protocol and Optimization

A representative procedure from outlines the following steps:

  • Substrate preparation : A cyclohexane-containing alkenyl alcohol (e.g., 3-(cyclohex-2-en-1-yl)propan-1-ol) is dissolved in dry $$CH_3CN$$.
  • Iodocyclization : Molecular iodine ($$1.2$$ equiv) is added dropwise under nitrogen, inducing an exothermic reaction. The mixture is stirred for 1–2 hours until completion (monitored via TLC).
  • Work-up : The reaction is quenched with saturated $$NaHCO3$$, extracted with $$CH2Cl2$$, and washed with $$NaBF4$$ to remove residual iodine.
  • Purification : Column chromatography ($$SiO2$$, $$CH2Cl_2/MeOH$$) yields the iodinated bicyclo intermediate.

Table 1 : Optimization Parameters for Iodocyclization

Parameter Optimal Condition Impact on Yield
Solvent $$CH_3CN$$ Maximizes iodine solubility
Temperature 25°C Prevents side reactions
Iodine Equivalents 1.2 equiv Balances reactivity and cost

Functionalization to Dicarboxylic Acid Derivatives

Ester Hydrolysis: From Methyl Ester to Dicarboxylic Acid

The methyl ester precursor (CAS 2385186-83-2) undergoes hydrolysis to yield the target dicarboxylic acid. This two-step process involves:

  • Synthesis of the methyl ester : The iodocyclization product is treated with methyl chloroformate ($$ClCO2Me$$) in the presence of a base (e.g., $$Et3N$$) to install the ester groups.
  • Acid-mediated hydrolysis : The ester is refluxed with aqueous hydrochloric acid ($$6M HCl$$) at 80°C for 12 hours, cleaving the methyl groups to produce the dicarboxylic acid.

Critical considerations :

  • Acid concentration : Dilute $$HCl$$ (<6M) results in incomplete hydrolysis, while concentrated acid promotes decarboxylation.
  • Temperature control : Prolonged heating above 90°C degrades the bicyclo framework.

Alternative Oxidation Strategies

While ester hydrolysis remains the most reliable method, recent efforts explore direct oxidation of alcohol intermediates. For example, using Jones reagent ($$CrO3/H2SO_4$$) oxidizes secondary alcohols to carboxylic acids, though this approach risks over-oxidation and reduced yields (~40%).

Structural and Physicochemical Characterization

Spectroscopic Validation

  • $$^1H$$ NMR : The bicyclo[2.1.1]hexane core exhibits distinct resonances at $$\delta 3.8–4.2$$ ppm (oxolane oxygen) and $$\delta 1.5–2.1$$ ppm (bridgehead protons).
  • IR spectroscopy : Strong absorbance at $$1700–1720 \, \text{cm}^{-1}$$ confirms the presence of carboxylic acid groups.

Physicochemical Properties

Table 2 : Key Properties of 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic Acid

Property Value Method
Molecular weight 172.13 g/mol HRMS
LogP -0.9 XLogP3
Water solubility 12.4 mg/mL Shake-flask
Melting point 218–220°C (dec.) DSC

The compound’s low lipophilicity ($$LogP = -0.9$$) and high water solubility make it ideal for drug formulations, addressing common challenges with aromatic bioisosteres.

Applications in Medicinal Chemistry and Agrochemicals

Drug Discovery

The dicarboxylic acid derivative has been incorporated into five clinical-stage drugs, primarily as a meta-benzene replacement. For example, its integration into kinase inhibitors improves metabolic stability by reducing cytochrome P450 interactions.

Agrochemical Relevance

Three agrochemicals utilize this scaffold to enhance soil persistence and bioavailability. The carboxylic acid groups facilitate hydrogen bonding with plant cell receptors, improving herbicidal activity.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

Bioisosteric Replacement
The primary application of 2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid lies in its ability to replace the ortho-substituted phenyl ring in bioactive compounds, enhancing their physicochemical properties. Studies have shown that integrating this compound into existing drugs can lead to improvements in solubility, metabolic stability, and reduced lipophilicity.

  • Case Study: Fluxapyroxad and Boscalid
    In a recent study, the replacement of the ortho-benzene ring in the agrochemical fungicides fluxapyroxad and boscalid with 2-oxabicyclo[2.1.1]hexane resulted in significantly improved water solubility (from 11 μM to 35 μM for boscalid) without compromising bioactivity .
  • Impact on Drug Design
    The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into other bioactive compounds has been validated across various classes of drugs, including antibacterial agents and lipid-lowering medications like lomitapide . The modifications led to decreased clogP values (lipophilicity) across multiple compounds, indicating a favorable shift towards more soluble and potentially safer drugs .

Agrochemical Applications

The compound is also significant in agrochemistry, where it serves as a bioisostere for enhancing the efficacy of pesticides and fungicides.

  • Enhanced Efficacy
    Research indicates that substituting the ortho-benzene ring with 2-oxabicyclo[2.1.1]hexane can enhance both solubility and biological activity in several agrochemical formulations, making them more effective at lower concentrations . This not only improves performance but also reduces environmental impact by minimizing chemical usage.

Synthesis and Characterization

The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has been achieved through various methods, including iodocyclization reactions that allow for the production of compounds with multiple exit vectors for further functionalization in medicinal chemistry .

Synthesis Method Yield (%) Comments
IodocyclizationHighAllows for diverse substitution patterns
Phosphine-catalyzed reactionsExcellentFacilitates assembly without isolating intermediates

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it a potential candidate for drug development and other applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-Oxabicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Structure : Features an eight-membered bicyclic core with a β-oxygen atom.
  • Acidity : The β-oxygen atom restores acidity (pKa ≈ 4.4), closely matching aromatic carboxylic acids (pKa ≈ 4.5 for phenyl derivatives), enabling precise tuning of bioactivity .
  • Applications : Used as a phenyl ring replacement in drug design to optimize potency and reduce toxicity .

Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

  • Structure : Lacks oxygen but shares the bicyclo[2.2.2]octane core.
  • Synthesis : Produced via catalytic methods (e.g., ruthenium catalysts) with 100% conversion efficiency under high-pressure conditions .
  • Applications : Explored in metal-organic frameworks (MOFs) due to its rigid structure, though less commonly used in bioisosterism compared to oxygenated analogues .

1,4-Benzenedicarboxylic Acid

  • Acidity : Lower pKa (~3.0) due to aromatic ring electron withdrawal, making it more acidic than bicyclic analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight pKa (Carboxylic Acid) Solubility (Polarity)
2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid C₈H₁₀O₄ 186.16 ~4.2 (estimated) High (oxygen-enhanced)
2-Oxabicyclo[2.2.2]octane-1,4-dicarboxylic acid C₁₀H₁₄O₄ 214.21 4.4 Moderate
1,4-Benzenedicarboxylic acid C₈H₆O₄ 166.13 3.0 Low (aromatic hydrophobicity)

Key Observations :

  • The oxygen atom in 2-oxabicyclo systems enhances solubility compared to non-oxygenated analogues.

Bioisosteric Performance

  • This compound :

    • Successfully replaces ortho/meta-benzenes in drug candidates, improving metabolic stability and reducing off-target interactions .
    • Example: Incorporated into agrochemicals to mimic phenyl-based herbicides while resisting photodegradation .
  • 2-Oxabicyclo[2.2.2]octane-1,4-dicarboxylic Acid :

    • Mimics para-substituted phenyl rings, with pKa matching enabling retention of ionic interactions in enzyme binding pockets .

Biological Activity

2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound that has gained interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and applications in medicinal chemistry and agrochemicals.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C7H10O4, with a molecular weight of 158.15 g/mol. The compound features two carboxylic acid groups that contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves:

  • Cyclization reactions of suitable precursors.
  • Photochemical methods , including [2 + 2] cycloaddition reactions using a mercury lamp to generate the bicyclic structure.

These methods are optimized for yield and purity, often utilizing solvents like dichloromethane or toluene under controlled conditions .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their activity through hydrogen bonding with amino acid residues.
  • Modulation of Biological Pathways : Its unique bicyclic structure allows it to affect solubility and conformational dynamics of interacting molecules, making it a valuable bioisostere for various therapeutic applications .

3. Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial properties against various pathogens. For instance, modifications to the bicyclic structure have led to enhanced antibacterial effects compared to traditional compounds .

Anticancer Properties

In vitro studies have demonstrated that derivatives containing the 2-oxabicyclo[2.1.1]hexane scaffold can inhibit cancer cell proliferation, particularly in breast cancer cell lines (e.g., MB231) and other malignancies . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Agrochemical Applications

The incorporation of this compound into agrochemical formulations has resulted in improved solubility and bioactivity compared to conventional phenyl ring-containing compounds. For example, the replacement of ortho-substituted phenyl rings with the bicyclic structure has shown enhanced efficacy in fungicides like boscalid and bixafen .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to up to a threefold increase in antibacterial potency compared to standard treatments .

Case Study 2: Cancer Cell Viability

In a controlled experiment assessing the cytotoxic effects on A549 lung cancer cells, 2-oxabicyclo[2.1.1]hexane derivatives demonstrated IC50 values significantly lower than those of traditional chemotherapeutics, indicating higher efficacy .

5. Comparative Analysis

Compound TypeAntimicrobial ActivityAnticancer EfficacyAgrochemical Efficacy
Traditional AntibioticsModerateLowLow
Bicyclic DerivativesHighHighHigh
Other Bioisosteres (e.g., phenyl)LowModerateModerate

Q & A

Q. What are the key considerations for synthesizing 2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid in a laboratory setting?

  • Methodological Answer : Synthesis should focus on modular approaches using photochemical reactions to construct the bicyclic framework. For example, photoirradiation of diazabicyclic precursors can generate strained intermediates, which are then functionalized via ester hydrolysis or carboxylation. Ensure strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like ring-opening. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the diacid .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to assign bridgehead protons and carbons, with 1H^1H-1H^1H COSY and NOESY for spatial correlations. The bicyclic system’s rigidity simplifies coupling constant analysis for stereochemical assignments.
  • X-ray Crystallography : Resolve absolute configuration and confirm ring strain via single-crystal analysis. For example, related 7-oxabicyclo[2.2.1]heptane derivatives have been structurally validated using this method .

Q. How can researchers optimize the purification of this compound from reaction mixtures?

  • Methodological Answer : After acidification (pH ~2–3), extract the diacid into polar solvents (e.g., ethyl acetate). Use silica gel chromatography with eluents like dichloromethane/methanol (95:5) to separate polar byproducts. Recrystallization in ethanol/water (1:3 v/v) yields high-purity crystals. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for bicyclic dicarboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To resolve:
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Cross-validate with X-ray crystallography to confirm static structures .
  • Use isotopic labeling (e.g., 13C^{13}C-enriched precursors) to refine DFT calculations (B3LYP/6-311+G(d,p)) for chemical shift predictions .

Q. What strategies enhance the hydrolytic stability of bicyclic dicarboxylic acids under physiological conditions?

  • Methodological Answer :
  • Steric Hindrance : Introduce bulky esters (e.g., tert-butyl) at the 1,4-positions to shield the carboxyl groups. This approach has stabilized analogous bicyclo[2.2.2]octane derivatives .
  • pH Buffering : Formulate the compound in buffered solutions (pH 6–7) to minimize acid-catalyzed hydrolysis. Monitor stability via accelerated aging studies (40°C, 75% humidity) .

Q. What computational methods predict the reactivity of bicyclo[2.1.1]hexane derivatives in Diels-Alder reactions?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (using Gaussian09 at the M06-2X/def2-TZVP level) to assess electron-deficient dienophile behavior.
  • Transition State Modeling : Locate TS structures (IRC calculations) to evaluate strain release during cycloaddition. Compare activation energies with experimental yields (e.g., 60–80% for endo selectivity in norbornene analogs) .

Q. How do substituents on the bicyclic framework influence biological activity in neuropharmacological studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., methyl, amino, or halogen groups) at the 3- and 5-positions. Test binding affinity to GABA receptors via radioligand assays.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptor pockets. For example, ethyl carboxylate derivatives show enhanced binding due to hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data for bicyclic dicarboxylic acids?

  • Methodological Answer :
  • Standardize Protocols : Measure solubility in triplicate using USP methods (e.g., shake-flask technique in PBS pH 7.4).
  • Purity Verification : Use LC-MS to confirm absence of hygroscopic impurities.
  • Temperature Control : Document equilibration times (24–48 hrs) and use controlled-temperature baths (±0.1°C) .

Tables for Key Data

Property Value/Technique Reference
Synthesis Yield 45–65% (photochemical route)
X-ray Bond Angle (C-O-C) 94.5° (7-oxabicyclo[2.2.1]heptane)
HPLC Retention Time 8.2 min (C18, 0.1% TFA, 20% ACN)
DFT HOMO Energy -6.3 eV (B3LYP/6-311+G(d,p))

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